4-chloro-1H-1,2,3-benzotriazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-1H-1,2,3-benzotriazol-1-ol is a derivative of benzotriazole . It is a white crystalline powder . The molecular formula is C6H4ClN3O and the molecular weight is 169.57 .
Synthesis Analysis
The synthesis of benzotriazole derivatives like this compound typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzotriazole core with a chlorine atom substituted at the 4-position and a hydroxyl group at the 1-position .Chemical Reactions Analysis
Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . The molecular formula is C6H4ClN3O and the molecular weight is 169.57 .Scientific Research Applications
Polar Pollutants in Wastewater and Water Cycle
4-chloro-1H-1,2,3-benzotriazol-1-ol, related to benzotriazoles, has been studied for its occurrence and removal in wastewater treatment plants (WWTPs). Benzotriazoles, including this compound, are recognized as polar and poorly degradable trace pollutants. Their presence in municipal wastewater, surface waters, and even drinking water underscores the need for effective removal methods, such as activated carbon filtration and ozonation, to mitigate potential environmental impacts (Reemtsma et al., 2010).
Environmental Presence of UV Filters
Investigations into the environmental presence of UV filters have identified benzotriazoles, closely associated with this compound, in sediment and sewage sludge. These studies highlight the widespread use and subsequent environmental dispersal of UV filters and corrosion inhibitors, which include benzotriazoles, in various consumer products and industrial applications. The detection of these compounds in environmental samples emphasizes the need for monitoring and potentially regulating their use to prevent environmental contamination (Zhang et al., 2011).
Photolysis of Benzotriazoles
Research into the photolysis of benzotriazoles under simulated sunlight has provided insights into the degradation pathways of these compounds, which are relevant to understanding the environmental fate of this compound. The study found that sunlight photolysis can significantly degrade benzotriazoles in surface waters, suggesting a natural attenuation process that could reduce their environmental persistence (Weidauer et al., 2016).
Properties
IUPAC Name |
4-chloro-1-hydroxybenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBZZQPEHDPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901685 |
Source
|
Record name | NoName_822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.